rac-Paroxetine-d4 Hydrochloride is a deuterium-labeled derivative of rac-Paroxetine Hydrochloride, primarily utilized in scientific research. This compound is classified as a selective serotonin reuptake inhibitor (SSRI), which is commonly employed in pharmacological studies to investigate the pharmacokinetics and metabolic pathways of drugs. The incorporation of deuterium allows researchers to trace the compound's behavior in biological systems, enhancing the understanding of its effects and mechanisms.
rac-Paroxetine-d4 Hydrochloride falls under the category of pharmaceutical compounds, specifically targeting neurotransmitter systems. Its classification includes:
The synthesis of rac-Paroxetine-d4 Hydrochloride typically involves the incorporation of deuterium into the paroxetine molecule through various reaction conditions. The following stages outline a common synthetic route:
The incorporation of deuterium is achieved using deuterated reagents under controlled conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography to achieve desired specifications.
The molecular structure of rac-Paroxetine-d4 Hydrochloride can be represented by its molecular formula with a molecular weight of approximately 369.85 g/mol .
FC(C([2H])=C1[2H])=C([2H])C([2H])=C1[C@H]2[C@H](COC3=CC=C(OCO4)C4=C3)CNCC2.Cl
.This notation provides a comprehensive representation of the compound's structure, highlighting its functional groups and stereochemistry.
rac-Paroxetine-d4 Hydrochloride can undergo several chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For example:
The mechanism by which rac-Paroxetine-d4 Hydrochloride exerts its pharmacological effects involves inhibition of the serotonin transporter (SERT). This inhibition leads to increased levels of serotonin in the synaptic cleft, contributing to its antidepressant effects. The compound interacts with various serotonin receptors, influencing neurotransmission pathways associated with mood regulation .
These properties are crucial for handling and application in laboratory settings.
rac-Paroxetine-d4 Hydrochloride has significant applications in various scientific fields:
Deuterated analogs like rac-Paroxetine-d4 Hydrochloride address critical limitations in drug quantification. Paroxetine exhibits nonlinear pharmacokinetics and significant interindividual variability (e.g., 7-65 hour half-life range), complicating therapeutic drug monitoring [3] [5]. As an internal standard, rac-Paroxetine-d4 Hydrochloride co-elutes with native paroxetine during HPLC-MS analysis but generates distinct mass spectral signals (e.g., m/z 334.05→195.8 vs. paroxetine's 330.05→191.8), enabling precise correction for extraction efficiency and matrix effects [3]. This allows accurate quantification of paroxetine in biological samples, as demonstrated in a 2022 population pharmacokinetic study of Chinese patients, where it facilitated measurements of trough concentrations critical for dose optimization [3].
Table 1: Analytical Applications of rac-Paroxetine-d4 Hydrochloride
Application Context | Matrix | Detection Method | Key Advantage |
---|---|---|---|
Therapeutic Drug Monitoring | Human serum | HPLC-MS/MS (MRM mode) | Corrects for 30-40% matrix effects in protein precipitation |
Metabolic Stability Studies | Liver microsomes | LC-QTOF-MS | Distinguishes parent drug from metabolites |
Pharmacokinetic Modeling | Plasma | Shimadzu LCMS-8040 with ESI+ | Enables AUC calculations despite nonlinear kinetics |
Beyond paroxetine studies, such isotopically labeled standards are essential for FDA-compliant bioanalytical method validation, ensuring reliability in quantifying low-concentration analytes in complex biological fluids [2] [9].
The deuterium atoms in rac-Paroxetine-d4 Hydrochloride are strategically incorporated at metabolically stable sites: the benzylic methylene group (–CH₂– → –CD₂–) and the piperidine ring (C6,6′-H → C6,6′-D) [7] [10]. This preserves the molecule’s pharmacophore—the fluorophenyl and piperidine moieties essential for serotonin transporter (SERT) binding—while altering sites vulnerable to oxidative metabolism [5] [10]. The stereochemistry remains identical to therapeutic paroxetine: the trans-(3S,4R) enantiomer exhibits 30-fold greater SERT affinity than the cis-isomer, but rac-Paroxetine-d4 retains the racemic mixture inherent to synthetic standards [7] [10].
Comparative analyses reveal subtle physicochemical differences:
Table 2: Structural Comparison of Paroxetine Derivatives
Compound | Molecular Formula | Molecular Weight | Deuteration Sites | Stereochemistry |
---|---|---|---|---|
Paroxetine HCl | C₁₉H₂₀FNO₃·HCl | 365.84 | None | (3S,4R)-enantiomer |
rac-Paroxetine-d4 HCl | C₁₉H₁₆D₄FNO₃·HCl | 369.85 | Benzylic methylene, C6,6′ | Racemic (3S,4R/3R,4S) |
rac-N-Methyl Paroxetine-d4 | C₂₀H₁₈D₄FNO₃ | 347.42 | Not specified | Racemic |
This structural fidelity ensures rac-Paroxetine-d4 Hydrochloride mimics native paroxetine’s chemical behavior while providing unambiguous analytical differentiation [7] [10].
Deuterium’s kinetic isotope effect (KIE) profoundly impacts paroxetine metabolism. Paroxetine undergoes saturable, nonlinear pharmacokinetics due to auto-inhibition of CYP2D6, its primary metabolic enzyme. Doubling the dose can increase plasma concentrations 2-4 fold, complicating dosing predictability [5] [6]. Deuteration at the benzylic position reduces the rate of CYP-mediated oxidation, extending half-life and altering metabolite profiles [3] [10]. In human liver microsome studies, deuterated analogs demonstrate:
Table 3: Metabolic Pathways of Paroxetine and Impact of Deuteration
Metabolic Pathway | Primary Enzyme | Key Metabolites | Effect of Deuteration |
---|---|---|---|
Oxidation (O-demethylation) | CYP2D6 | Catechol conjugates | Rate reduced by 2-3 fold due to KIE |
Methylation | COMT | Methoxy-catechol derivatives | Unaffected (no C-D bond cleavage) |
Glucuronidation | UGT1A/2B7 | Glucuronide conjugates | Increased share due to slowed oxidation |
In population PK studies, rac-Paroxetine-d4 Hydrochloride enables precise tracking of formulation differences. For example, sustained-release tablets (SR-T) exhibit 66.6% lower apparent volume of distribution (Vd/F) and delayed Tₘₐₓ (8h vs. 5.2h for IR-T), impacting bioavailability calculations [3]. Furthermore, deuterated standards clarify covariate effects—sex influences paroxetine bioavailability (47.5% higher in females), while renal impairment (CrCl <30 mL/min) elevates plasma concentrations 4-fold [3] [6]. Such insights are unobtainable without isotopic internal standards that control for analytical variability.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8